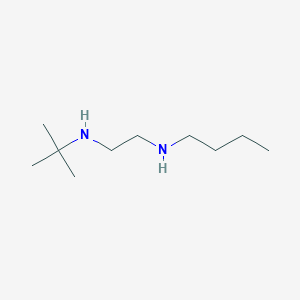
N-butyl-N'-tert-butylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-tert-butylethane-1,2-diamine is a useful research compound. Its molecular formula is C10H24N2 and its molecular weight is 172.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
N-butyl-N'-tert-butylethane-1,2-diamine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:
- Catalyst for Organic Reactions : It is utilized as a catalyst in reactions involving amine functionalities due to its ability to stabilize transition states. For example, it has been used in the synthesis of diboron reagents, which are important in the formation of boron-containing compounds .
- Synthesis of Complex Molecules : The compound has been applied in the synthesis of complex organic molecules, including chiral diamines and ligands for asymmetric catalysis. Its steric bulk and nitrogen functionalities enhance selectivity in synthetic pathways .
Pharmaceutical Applications
This compound is recognized for its potential therapeutic applications:
- Chelating Agent : It is structurally similar to Trientine dihydrochloride, a drug used for treating Wilson's disease by chelating excess copper in the body. Research indicates that derivatives of this compound may exhibit similar chelating properties .
- Pharmaceutical Intermediate : The compound acts as an intermediate in the production of pharmaceuticals, particularly those requiring amine functionalities for bioactivity. Its stability and reactivity make it suitable for various pharmaceutical formulations .
Research and Development
The compound is frequently employed in academic and industrial research settings:
- Material Science : In materials chemistry, N,N'-di-tert-butylethylenediamine has been investigated for its role in modifying polymer properties and enhancing material performance through cross-linking mechanisms .
- Biochemical Studies : It has been utilized in studies focusing on enzyme catalysis and biochemical pathways where amines play a critical role. Its ability to form stable complexes with metal ions makes it valuable for investigating metal-dependent enzymes .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthesis | Acts as an intermediate for various organic syntheses | Used in diboron reagent synthesis |
| Catalysis | Functions as a catalyst for organic reactions | Catalyzing reactions involving amines |
| Pharmaceutical | Serves as an intermediate or active component in drug formulations | Potential use in treatments for Wilson's disease |
| Material Science | Modifies properties of polymers through cross-linking | Enhancing mechanical properties of materials |
| Biochemical Research | Investigates enzyme catalysis and metal ion interactions | Studying metal-dependent enzyme mechanisms |
Case Study 1: Synthesis of Diboron Reagents
In recent research published in Chemistry - A European Journal, N,N'-di-tert-butylethylenediamine was employed to synthesize diboron reagents under mild conditions. The study highlighted the efficiency of the compound as a stabilizing agent during the reaction process, achieving high yields and purity .
Case Study 2: Chelation Therapy
A study explored the chelating capabilities of N,N'-di-tert-butylethylenediamine derivatives compared to Trientine dihydrochloride. Results indicated that certain derivatives exhibited comparable efficacy in copper ion binding, suggesting potential therapeutic applications in treating copper overload conditions .
Eigenschaften
CAS-Nummer |
91135-05-6 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
N-butyl-N'-tert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-5-6-7-11-8-9-12-10(2,3)4/h11-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
LNBFCSMKDGGMCE-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC(C)(C)C |
Kanonische SMILES |
CCCCNCCNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















